REACTION_SMILES
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[CH2:1]([CH:2]1[CH2:3][O:4][C:5](=[O:6])[N:7]1[C:14]([CH:15]([CH2:16][CH:17]=[CH2:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:26])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[OH2:34].[OH:27][OH:28]>>[C:14]([CH:15]([CH2:16][CH:17]=[CH2:18])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])([OH:26])=[O:27]
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Name
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C=CCC(CCCCCCC)C(=O)N1C(=O)OCC1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(CCCCCCC)C(=O)N1C(=O)OCC1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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C=CCC(CCCCCCC)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |